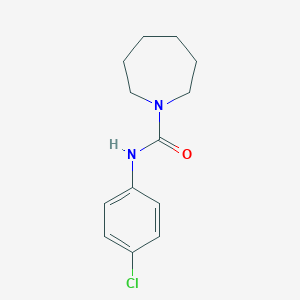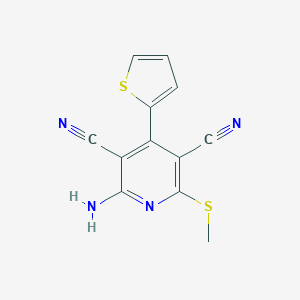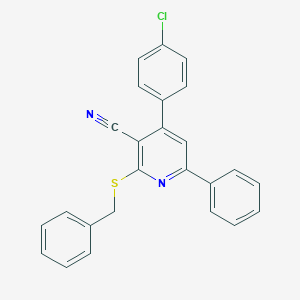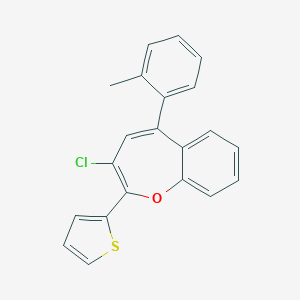
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of chlorine, methyl, and thienyl groups further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of 3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares the chloro and methyl groups but differs in the core structure.
2-Chloro-5-methylphenol: Similar in having chloro and methyl groups but lacks the thienyl and benzoxepine moieties.
Uniqueness
3-Chloro-5-(2-methylphenyl)-2-(2-thienyl)-1-benzoxepine is unique due to its combination of a benzoxepine core with chloro, methyl, and thienyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
特性
分子式 |
C21H15ClOS |
|---|---|
分子量 |
350.9g/mol |
IUPAC名 |
3-chloro-5-(2-methylphenyl)-2-thiophen-2-yl-1-benzoxepine |
InChI |
InChI=1S/C21H15ClOS/c1-14-7-2-3-8-15(14)17-13-18(22)21(20-11-6-12-24-20)23-19-10-5-4-9-16(17)19/h2-13H,1H3 |
InChIキー |
UJAPNSSIIDYOIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl |
正規SMILES |
CC1=CC=CC=C1C2=CC(=C(OC3=CC=CC=C32)C4=CC=CS4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


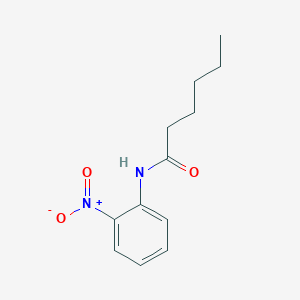
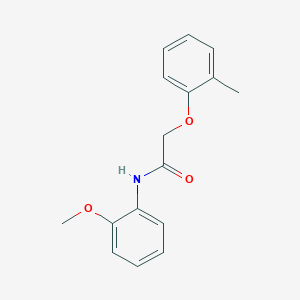
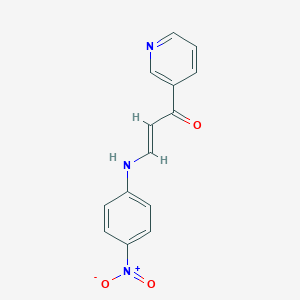
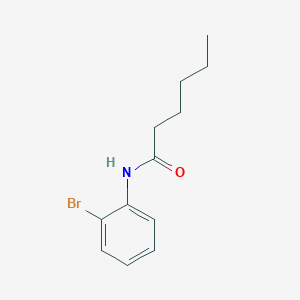
![2-[(2-Phenylhydrazino)carbonyl]benzoic acid](/img/structure/B377434.png)
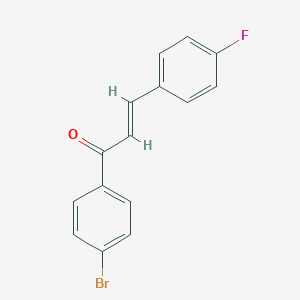
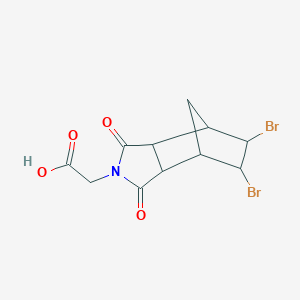
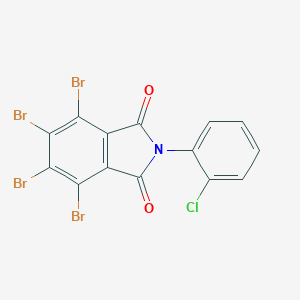
![2-(Azidomethyl)-3-bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B377441.png)
![1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)

